molecular formula C28H46N4O9S B609637 N-(Propargyl-PEG4)-Biocytin CAS No. 2055042-71-0

N-(Propargyl-PEG4)-Biocytin

Cat. No. B609637
M. Wt: 614.76
InChI Key: IPPRUAQKQUEPCX-HZLPDVBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a non-cleavable linker for bio-conjugation that contains an Alkyne group and a COOH/Carboxylic Acid group linked through a linear PEG chain .


Synthesis Analysis

The synthesis of propargyl derivatives has seen significant progress in the last decade. The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .


Molecular Structure Analysis

The molecular formula of “Propargyl-PEG4-acid” is C12H20O6 . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Chemical Reactions Analysis

The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of “Propargyl-PEG4-acid” is 260.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

Neuroanatomical Tracing

Biocytin, a key component of N-(Propargyl-PEG4)-Biocytin, is highly valuable in neuroanatomical studies. It can be used for anterograde neuroanatomical tract-tracing in various animal models. This process involves injecting biocytin into the brain and visualizing neuronal pathways using avidin-conjugated labels. The method is effective in both light and electron microscopic levels, providing detailed insights into the neuronal architecture and connectivity (King, Louis, Hunter, & Walker, 1989) (McDonald, 1992).

Targeted Drug Delivery

N-(Propargyl-PEG4)-Biocytin has applications in targeted drug delivery, particularly in cancer therapy. A study demonstrated the development of a drug delivery system with tumor selectivity by using a biotin-PEG polymer. The system involves a functional accessory that can form a structure to hide targeting biotin ligands, which are then exposed upon illumination for targeted delivery (Yuan, Zhao, Yi, Zhuo, & Li, 2014).

Diagnostic and Therapeutic Applications

The combination of biotin and PEG in N-(Propargyl-PEG4)-Biocytin is effective for diagnostic and therapeutic applications. Gold nanoparticle probes based on biotin-PEG have been synthesized for the detection of biomarkers in clinical diagnosis. These probes facilitate the simultaneous identification of multiple classes of biomarkers, which is crucial for early-stage disease detection (Scott, Garimella, Calabrese, & Mirkin, 2017).

Surface Plasmon Resonance Sensing

A reactive poly(ethylene glycol) layer, which is a component of N-(Propargyl-PEG4)-Biocytin, has been used to achieve specific surface plasmon resonance sensing with a high signal-to-noise ratio. This technique minimizes nonspecific adsorption, enhancing the accuracy and sensitivity of biological assays (Uchida, Otsuka, Kaneko, Kataoka, & Nagasaki, 2005).

Biomaterial Development

N-(Propargyl-PEG4)-Biocytin can be used in developing biomaterials for implantable applications. For instance, chitosan, a biopolymer, has been explored for its use in drug delivery, wound healing, and tissue engineering. Its modification with PEG enhances its biocompatibility and functionality (Khor & Lim, 2003).

Future Directions

“N-(Propargyl-PEG4)-N-bis(PEG4-acid)” is a branched crosslinking reagent with a propargyl group and two terminal carboxylic acids. It has potential applications in the synthesis of PROTACs .

properties

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46N4O9S/c1-2-12-38-14-16-40-18-19-41-17-15-39-13-10-25(34)30-21(27(35)36)7-5-6-11-29-24(33)9-4-3-8-23-26-22(20-42-23)31-28(37)32-26/h1,21-23,26H,3-20H2,(H,29,33)(H,30,34)(H,35,36)(H2,31,32,37)/t21-,22-,23-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPRUAQKQUEPCX-HZLPDVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCOCCOCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099866
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyl-PEG4)-Biocytin

CAS RN

2055042-71-0
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055042-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,10,13,16-Tetraoxa-3-azanonadec-18-ynoic acid, 2-[4-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]butyl]-4-oxo-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Propargyl-PEG4)-Biocytin
Reactant of Route 2
Reactant of Route 2
N-(Propargyl-PEG4)-Biocytin
Reactant of Route 3
Reactant of Route 3
N-(Propargyl-PEG4)-Biocytin
Reactant of Route 4
N-(Propargyl-PEG4)-Biocytin
Reactant of Route 5
N-(Propargyl-PEG4)-Biocytin
Reactant of Route 6
Reactant of Route 6
N-(Propargyl-PEG4)-Biocytin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.